

UCM 608 stock solution preparation and storage

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Compound of Interest		
Compound Name:	UCM 608	
Cat. No.:	B119978	Get Quote

Application Notes and Protocols: UCM 608

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM 608 is a high-affinity melatonin receptor agonist, exhibiting potent activity at both the MT1 and MT2 receptor subtypes. As an analog of the endogenous hormone melatonin, **UCM 608** is a valuable tool for investigating the physiological roles of melatonin receptors in various biological systems. Its utility spans from basic research in chronobiology and neuroscience to preclinical studies in drug development for sleep disorders, mood disorders, and other conditions where melatonin signaling is implicated. These application notes provide detailed protocols for the preparation and storage of **UCM 608** stock solutions to ensure experimental consistency and reproducibility.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **UCM 608** is presented in the table below for easy reference.

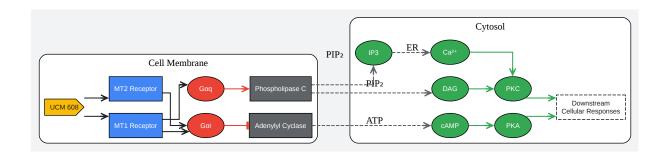


Property	Value	
Chemical Name	N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide	
Synonyms	2-Phenylmelatonin	
Molecular Formula	C19H20N2O2	
Molecular Weight	308.37 g/mol	
CAS Number	151889-03-1	
Appearance	Solid powder	
Receptor Binding	High-affinity agonist for MT1 and MT2 melatonin receptors	
pKi Values	MT1: 10.7, MT2: 10.4	

Signaling Pathway

UCM 608 exerts its biological effects by activating the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by the activation of these receptors involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events. Additionally, melatonin receptors can couple to other G-proteins to activate alternative signaling pathways, including the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[5][6][7][8]





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Caption: Melatonin Receptor Signaling Pathway.

Experimental Protocols Preparation of a 10 mM UCM 608 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **UCM 608** in dimethyl sulfoxide (DMSO).

Materials:

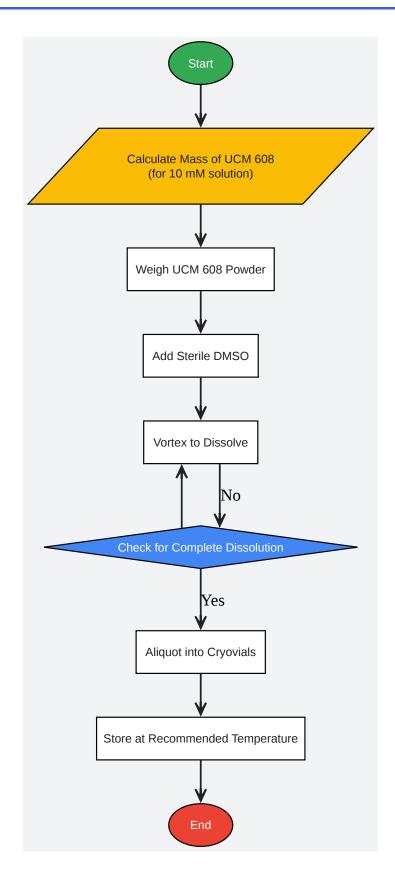
- UCM 608 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or cryovials
- · Calibrated analytical balance
- · Vortex mixer
- Pipettes and sterile filter tips



Procedure:

- Calculate the required mass of UCM 608:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 308.37 g/mol x 1000 mg/g = 3.0837 mg
- Weigh the **UCM 608** powder:
 - Carefully weigh out the calculated amount of UCM 608 powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.
- Dissolve in DMSO:
 - Add the appropriate volume of sterile DMSO to the tube containing the UCM 608 powder.
 For 3.08 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
- Ensure complete dissolution:
 - Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
 - Label each aliquot clearly with the compound name, concentration, date, and solvent.





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Caption: UCM 608 Stock Solution Preparation Workflow.



Storage and Stability

Proper storage of **UCM 608** and its stock solutions is critical to maintain its stability and biological activity.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	2 years	Protect from light and moisture.
DMSO Stock Solution	-80°C	6 months	Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[9]
DMSO Stock Solution	-20°C	1 month	Suitable for short-term storage.[9]
DMSO Stock Solution	4°C	2 weeks	For immediate or very short-term use.

Application Guidelines

When using the **UCM 608** DMSO stock solution in cell-based assays, it is important to consider the final concentration of DMSO in the culture medium. High concentrations of DMSO can be toxic to cells.[10]

- Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[10]
- Serial Dilutions: To achieve the desired final concentration of UCM 608 in your experiment, perform serial dilutions of the stock solution in your culture medium. It is recommended to perform these dilutions in a stepwise manner to prevent precipitation of the compound.
- Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the addition of UCM 608.



This will account for any effects of the solvent on the experimental outcome.

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